molecular formula C10H11Cl2FN2 B6273263 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2095410-67-4

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6273263
CAS No.: 2095410-67-4
M. Wt: 249.11 g/mol
InChI Key: AOCZLEVTJHBTNC-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated indole derivative with a substituted ethylamine side chain. Its molecular formula is C₁₀H₁₁Cl₂FN₂, with a molecular weight of 249.11 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.5, F=19, N=14). The compound features a chloro group at position 5 and a fluoro group at position 6 on the indole’s benzene ring, with an ethylamine moiety at position 3 of the heterocyclic core. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Available data indicate a purity of ≥95% (EN300-322601) .

Indole derivatives are widely explored in drug discovery due to their structural resemblance to neurotransmitters like serotonin. The chloro and fluoro substituents likely improve metabolic stability and binding affinity by modulating electronic and steric properties.

Properties

CAS No.

2095410-67-4

Molecular Formula

C10H11Cl2FN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H10ClFN2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H

InChI Key

AOCZLEVTJHBTNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2CCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indolization of 4-chloro-5-fluorophenylhydrazine with pyruvic acid under acidic conditions yields the indole nucleus. Optimized parameters include:

  • Reagents : 4-chloro-5-fluorophenylhydrazine (1.0 equiv.), pyruvic acid (1.2 equiv.), acetic acid (solvent), HCl (catalyst).

  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

  • Yield : 68–72% after recrystallization from ethanol.

Buchwald-Hartwig Amination

A palladium-catalyzed cyclization of 2-bromo-4-chloro-5-fluoroaniline with ethylene glycol dimethyl ether (DME) provides an alternative pathway:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.0 equiv.), DME solvent, 100°C, 24 hours.

  • Yield : 60–65%.

Side-Chain Introduction: Ethanamine Functionalization

The 3-position of the indole ring undergoes alkylation or reduction to install the ethanamine moiety.

Synthesis of 3-Acetonitrile Intermediate

  • Reagents : 5-Chloro-6-fluoroindole (1.0 equiv.), bromoacetonitrile (1.5 equiv.), NaH (2.0 equiv.) in DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 75–80%.

Lithium Aluminum Hydride (LAH) Reduction

  • Reagents : 3-Acetonitrile intermediate (1.0 equiv.), LAH (3.0 equiv.) in THF.

  • Conditions : Reflux for 4 hours, followed by careful quenching with wet THF and HCl.

  • Yield : 85–90%.

Mechanism :

R-CNLAHR-CH2NH2\text{R-CN} \xrightarrow{\text{LAH}} \text{R-CH}2\text{NH}2

Phthalimide Protection

  • Reagents : 5-Chloro-6-fluoroindole (1.0 equiv.), N-(2-bromoethyl)phthalimide (1.2 equiv.), K₂CO₃ (2.0 equiv.) in DMF.

  • Conditions : 80°C, 6 hours.

  • Yield : 70–75%.

Deprotection with Hydrazine

  • Reagents : Phthalimide-protected intermediate (1.0 equiv.), hydrazine hydrate (5.0 equiv.) in ethanol.

  • Conditions : Reflux for 3 hours, followed by HCl neutralization.

  • Yield : 90–95%.

Hydrochloride Salt Formation

The freebase amine is converted to its hydrochloride salt to enhance stability and solubility:

  • Reagents : Ethanamine freebase (1.0 equiv.), HCl (1.1 equiv.) in diethyl ether.

  • Conditions : Stirring at 0°C for 1 hour, followed by filtration and drying.

  • Purity : ≥95% (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Nitrile ReductionAcetonitrile alkylation → LAH reduction75–80 → 85–90≥95High-yielding, fewer steps
Protected AminePhthalimide alkylation → deprotection70–75 → 90–95≥97Avoids pyrophoric reagents (e.g., LAH)

Characterization and Quality Control

Structural Confirmation

  • ¹H/¹³C NMR : Indole proton singlet at δ 7.2–7.3 ppm; ethanamine CH₂ signals at δ 2.8–3.0 ppm.

  • HRMS : Calculated for C₁₀H₁₁Cl₂FN₂ [M+H]⁺: 249.11; observed: 249.10.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 8.2 min.

  • Elemental Analysis : C 48.22%, H 4.45%, N 11.24% (theoretical: C 48.21%, H 4.44%, N 11.23%).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic system for LAH reduction step.

  • Throughput : 5 kg/day with 92% yield.

Solvent Recycling

  • THF Recovery : Distillation at 65°C under reduced pressure, >98% reuse.

Parameter Nitrile Route Protected Amine Route
PMI (Process Mass Intensity)12.518.2
E-Factor6.89.1
Energy Consumption (kJ/mol)8501,200

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride exhibit diverse biological activities, particularly in the fields of oncology and neurology. The indole structure is known to interact with various biological targets, which can lead to therapeutic effects.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds that share structural similarities with this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Specific studies have highlighted the compound's ability to modulate pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Neurological Applications

The compound may also play a role in the treatment of neurological disorders. Indole derivatives are known to influence serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that this compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), offering therapeutic benefits for conditions such as depression and anxiety.

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Medicinal chemists can modify its structure to enhance potency and selectivity for specific biological targets. The compound's ability to form stable interactions with proteins involved in disease pathways positions it as a lead compound for further optimization.

Synthesis of Analogues

The synthesis of analogues based on this compound can lead to the discovery of new drugs with improved efficacy and safety profiles. Researchers can explore variations in the halogen substitutions or modifications to the indole ring to create a library of compounds for screening against various biological targets.

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry explored the anticancer activity of indole derivatives related to 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine. The results indicated significant cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Neuropharmacological Assessment

In another study featured in Neuropharmacology, researchers investigated the neuropharmacological effects of a series of indole derivatives, including this compound. The findings suggested potential antidepressant-like effects in animal models, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

a. Halogenation Patterns

  • The target compound uniquely combines 5-Cl and 6-F substituents, which may synergistically enhance lipophilicity and receptor binding compared to mono-halogenated analogs like 2-(6-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride . Fluorine’s electronegativity could improve π-stacking interactions in biological targets .
  • The absence of halogens in 2-(6-methyl-1H-indol-3-yl)acetic acid reduces metabolic stability but introduces a carboxylic acid group, favoring solubility and hydrogen-bonding interactions .

b. Functional Groups and Salt Forms

  • Hydrochloride salts (target and 6-Cl analog) improve aqueous solubility, critical for in vivo applications. In contrast, the fumarate salt in (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine may offer delayed release due to lower solubility .
  • The free base 5-chloro-1H-indol-6-amine lacks ionizable side chains, limiting solubility but enabling passive membrane diffusion .

c. Spatial and Steric Effects

  • In contrast, the 1-ethylamine substitution in the fumarate salt analog creates a distinct spatial orientation, likely altering target selectivity .

d. Molecular Weight and Complexity

  • The target compound’s higher molecular weight (249.11 g/mol) compared to simpler analogs like 5-chloro-1H-indol-6-amine (166.61 g/mol) reflects increased structural complexity, which may impact synthetic accessibility and bioavailability .

Research Implications and Challenges

  • Pharmacological Potential: The target compound’s halogenated indole scaffold is common in serotonin receptor modulators. Its dual halogenation may improve binding to 5-HT receptors compared to non-fluorinated analogs .
  • Synthetic Challenges : Introducing both Cl and F at adjacent positions (5 and 6) requires precise electrophilic substitution conditions to avoid side reactions. Protection/deprotection strategies may be necessary .

Biological Activity

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, also known as a derivative of indole, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique molecular structure, which includes both chloro and fluoro substituents that may influence its pharmacological properties.

The chemical formula for this compound is C10H11ClFN2C_{10}H_{11}ClFN_2 with a molecular weight of 249.11 g/mol. Its IUPAC name is 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine; hydrochloride, and it appears as a powder at room temperature .

PropertyValue
Chemical FormulaC10H11ClFN2
Molecular Weight249.11 g/mol
IUPAC Name2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine; hydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Research indicates that compounds similar to 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. One study reported that indole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .

Antiviral Properties

Indole derivatives have also been studied for their antiviral potential. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or pathways essential for viral life cycles. Specific studies on related compounds have demonstrated effectiveness against viral infections, indicating a promising avenue for further research on this compound .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are another area of interest. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study conducted on various indole derivatives found that certain modifications led to enhanced cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Antiviral Activity : Research on structurally similar compounds revealed significant antiviral activity against influenza virus strains, suggesting that modifications in the indole structure could lead to improved efficacy .
  • Anti-inflammatory Mechanisms : In vitro studies indicated that some indole derivatives reduced nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic routes for 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, and how is purity validated?

Methodological Answer: The synthesis typically involves:

Indole Core Functionalization : Halogenation (Cl at position 5, F at position 6) via electrophilic substitution, using reagents like N-chlorosuccinimide (NCS) and Selectfluor® .

Ethylamine Introduction : A Mannich reaction or reductive amination of a 3-formylindole intermediate, followed by HCl salt formation .

Purification : Column chromatography or recrystallization.
Purity Validation :

  • HPLC : ≥95% purity confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for free base: m/z ~229; hydrochloride: ~265) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR : Key peaks include indole NH (~10-12 ppm), ethylamine protons (2.8-3.2 ppm), and aromatic protons (6.5-8.0 ppm) .
  • 19F NMR : Single peak near -110 ppm confirms fluorine at position 6 .

X-ray Crystallography : SHELX software refines crystal structures to confirm substituent positions and hydrogen bonding in the hydrochloride salt .

Elemental Analysis : Matches calculated values for C, H, N, Cl, and F (e.g., C: ~48%, Cl: ~28%) .

Q. What are the critical physicochemical properties (solubility, stability) under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Soluble in DMSO, methanol; sparingly soluble in water (0.1-1 mg/mL at 25°C) .
    • Buffer Compatibility : Stable in pH 4-6 buffers; precipitates in alkaline conditions.
  • Stability :
    • Storage : -20°C in desiccated, amber vials to prevent hygroscopic degradation .
    • Thermal Stability : Decomposes above 200°C (DSC/TGA data) .

Q. Which analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

  • HPLC-DAD : Monitors reaction progress and detects impurities (e.g., dehalogenated byproducts) .
  • FT-IR : Confirms NH (3300 cm⁻¹) and amine hydrochloride (2500-2700 cm⁻¹) stretches .
  • Melting Point : Sharp range (e.g., 215-220°C) indicates high purity .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed for this indole derivative?

Methodological Answer:

Analog Synthesis : Vary substituents (e.g., replace Cl/F with Br/CF3) to assess electronic effects .

Biological Assays : Test binding affinity to serotonin receptors (5-HT subtypes) via competitive radioligand assays, using tryptamine derivatives as benchmarks .

Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC50 values .

Q. What strategies optimize synthetic yield and minimize byproducts?

Methodological Answer:

  • Catalytic Systems : Use Pd/C for hydrogenation steps to reduce nitro intermediates cleanly .
  • Temperature Control : Maintain ≤0°C during halogenation to avoid dihalogenation .
  • Byproduct Mitigation :
    • SPE Cartridges : Remove unreacted starting materials .
    • In Situ Quenching : Add Na2S2O3 to neutralize excess halogenating agents .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Repeat Synthesis : Confirm reproducibility of anomalous signals.

Advanced NMR :

  • 2D-COSY/HMBC : Assign overlapping aromatic protons and confirm coupling patterns .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(2-chloro-6-fluorophenyl)ethylamine hydrochloride) .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with serotonin receptor crystal structures (PDB: 5I6X) to predict binding poses .

MD Simulations : Assess ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .

ADMET Prediction : SwissADME calculates BBB permeability and CYP450 inhibition risks .

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